
4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine: is a heterocyclic compound that features both pyrimidine and pyridine rings, each substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine typically involves the chlorination of pyrimidine and pyridine derivatives. One common method includes the reaction of 2-chloropyridine with trichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the heterocyclic rings play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,5-Trichloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals, similar in structure but with different chlorine positions.
Uniqueness: 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine is unique due to its combination of pyrimidine and pyridine rings, each substituted with chlorine atoms. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H3Cl4N3 |
|---|---|
Molecular Weight |
294.9 g/mol |
IUPAC Name |
4,5,6-trichloro-2-(2-chloropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H3Cl4N3/c10-5-3-4(1-2-14-5)9-15-7(12)6(11)8(13)16-9/h1-3H |
InChI Key |
VWNNEPQGHYUWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


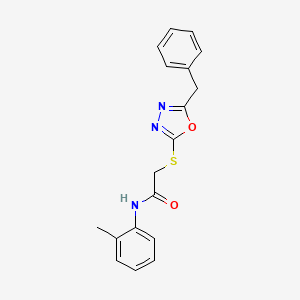
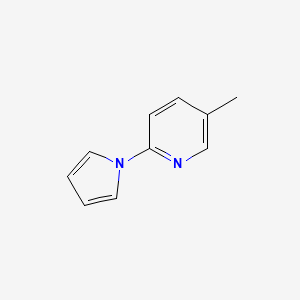
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
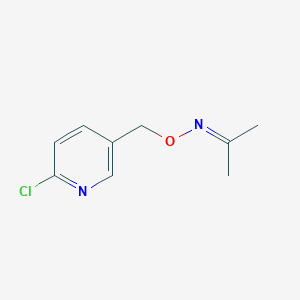
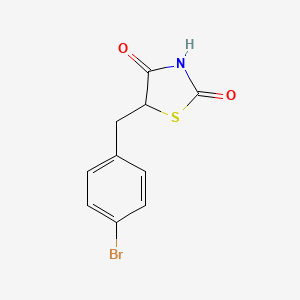
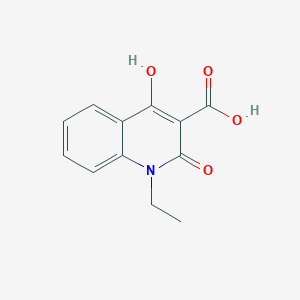
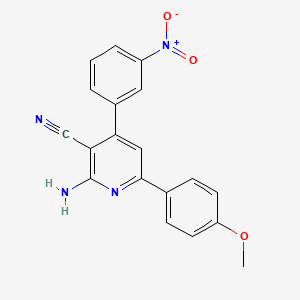

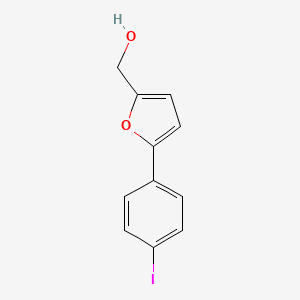

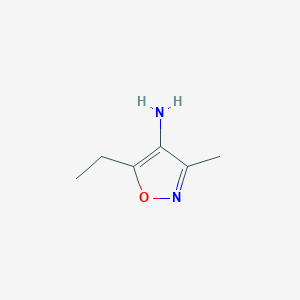
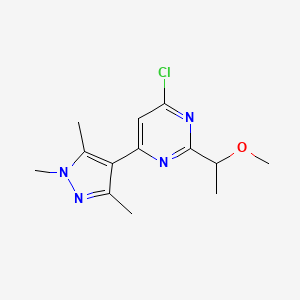

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
